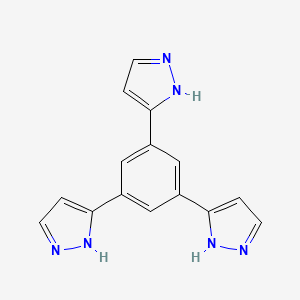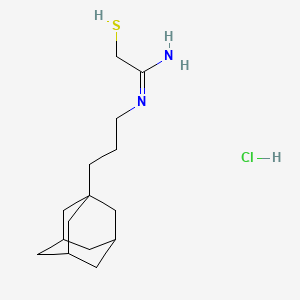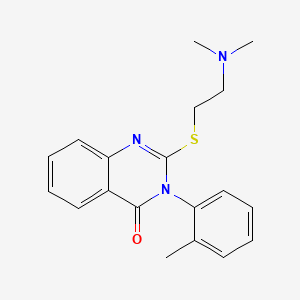![molecular formula C16H18F3NO3 B13733640 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one CAS No. 136410-08-7](/img/structure/B13733640.png)
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- is a synthetic organic compound characterized by the presence of a pyrrolidinone ring substituted with a butoxy group and a trifluoromethylbenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- typically involves the reaction of 2-pyrrolidinone with butyl bromide to introduce the butoxy group, followed by acylation with 3-(trifluoromethyl)benzoyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or trifluoromethylbenzoyl groups can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways and receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethylbenzoyl group is known to enhance the compound’s lipophilicity and binding affinity to certain receptors, while the pyrrolidinone ring may contribute to its biological activity by interacting with enzymes and proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler analog without the butoxy and trifluoromethylbenzoyl groups, used in various industrial applications.
N-Methyl-2-pyrrolidone: A derivative with a methyl group, widely used as a solvent and in pharmaceutical formulations.
2-Pyrrolidinone-5-carboxylic acid: A related compound with a carboxylic acid group, known for its biological activities
Uniqueness
2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- is unique due to the presence of both the butoxy and trifluoromethylbenzoyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential for specific applications in research and industry, making it a valuable compound for further exploration and development .
Properties
CAS No. |
136410-08-7 |
|---|---|
Molecular Formula |
C16H18F3NO3 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
5-butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H18F3NO3/c1-2-3-9-23-14-8-7-13(21)20(14)15(22)11-5-4-6-12(10-11)16(17,18)19/h4-6,10,14H,2-3,7-9H2,1H3 |
InChI Key |
NRPSDTLAHJVKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


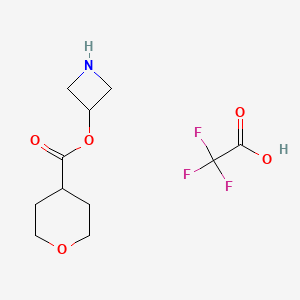
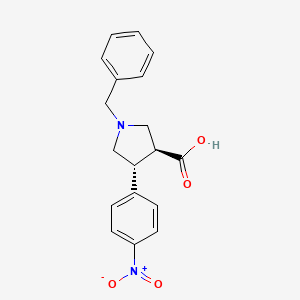
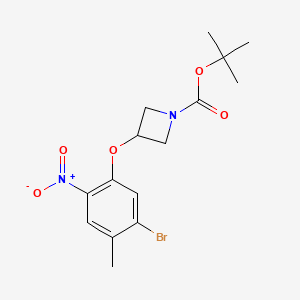
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
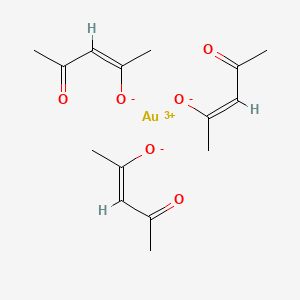

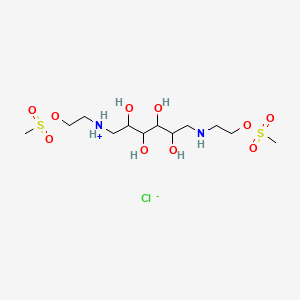
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
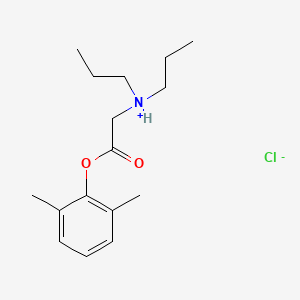
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
